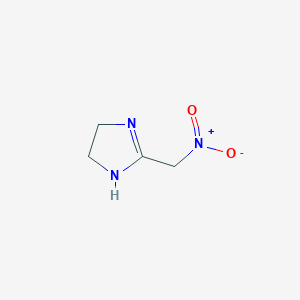
4-(2,4-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
4-(2,4-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, commonly known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in pre-clinical studies, and further research is being conducted to determine its efficacy and potential applications.
Mecanismo De Acción
DFP-10917 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting HSP90, DFP-10917 disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects
DFP-10917 has been shown to have specific effects on cancer cells, including inducing cell cycle arrest and apoptosis (programmed cell death). Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. DFP-10917 has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DFP-10917 is its specificity for HSP90, which makes it a promising candidate for cancer treatment. Additionally, its low toxicity in normal cells suggests that it may have fewer side effects compared to other cancer treatments. However, one limitation of DFP-10917 is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
For research on DFP-10917 include further pre-clinical studies to determine its efficacy and safety in animal models, as well as clinical trials to evaluate its potential use in cancer patients. Additionally, research on the pharmacokinetics and pharmacodynamics of DFP-10917 may help to optimize its dosing and administration. Finally, further studies on the mechanism of action of DFP-10917 may help to identify additional targets for cancer treatment.
Aplicaciones Científicas De Investigación
DFP-10917 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in various types of cancer, including breast, lung, and prostate cancer. Additionally, DFP-10917 has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-(2,4-difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPKOXRDLOLTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180776 | |
| Record name | 4-(2,4-Difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338404-10-7 | |
| Record name | 4-(2,4-Difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338404-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Difluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601180776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B3127118.png)
![N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3127124.png)


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B3127146.png)

![2-{[({1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3127151.png)
![1-[2-(4-fluorophenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B3127156.png)
![N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine](/img/structure/B3127163.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3127165.png)

![7-(4-Fluorophenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127175.png)